6-(pyridin-3-yloxy)pyridine-2-carbonitrile

Description

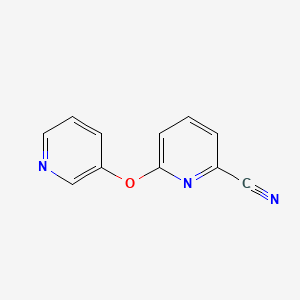

6-(Pyridin-3-yloxy)pyridine-2-carbonitrile is a heterocyclic compound featuring two pyridine rings connected via an ether linkage. The pyridin-3-yloxy group is attached at the 6-position of the pyridine-2-carbonitrile backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions between pyridin-3-ol derivatives and halogenated pyridinecarbonitriles .

Properties

IUPAC Name |

6-pyridin-3-yloxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-9-3-1-5-11(14-9)15-10-4-2-6-13-8-10/h1-6,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCAWCHFMXCRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC2=CN=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Halogenation and Alkoxylation

A widely employed strategy involves the substitution of a halogen atom (e.g., chlorine or bromine) at the 6-position of pyridine-2-carbonitrile with pyridin-3-ol. In the first step, 6-chloropyridine-2-carbonitrile is synthesized via chlorination of pyridone precursors. For example, 6-chloropyridine-2-carbonitrile can be prepared by treating 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives with phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃) under reflux conditions.

Subsequently, the chlorine atom undergoes nucleophilic displacement by pyridin-3-ol in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). The mechanism involves deprotonation of pyridin-3-ol to generate a potent nucleophile, which attacks the electron-deficient pyridine ring at the 6-position.

Table 1: Representative NAS Conditions for 6-(Pyridin-3-yloxy)pyridine-2-carbonitrile

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 6-Chloropyridine-2-carbonitrile | K₂CO₃ | DMF | 100 | 12 | 68 |

| 6-Bromopyridine-2-carbonitrile | NaH | DMSO | 120 | 8 | 72 |

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed C–O Bond Formation

Palladium-based catalysts enable efficient coupling between pyridin-3-ol and 6-halopyridine-2-carbonitrile derivatives. The Royal Society of Chemistry’s protocols for analogous systems highlight the use of Xantphos-Pd complexes, which stabilize the catalytic cycle and enhance reaction efficiency. For instance, (Xantphos)Pd(3-Py)(I) facilitates coupling of aryl halides with oxygen nucleophiles under mild conditions (60–80°C) in toluene or dioxane.

Key Reaction Parameters:

-

Catalyst: (Xantphos)Pd(3-Py)(I) (5 mol%)

-

Base: Cs₂CO₃ or K₃PO₄

-

Solvent: Toluene

-

Temperature: 80°C

The mechanism involves oxidative addition of the 6-halopyridine-2-carbonitrile to Pd(0), followed by ligand exchange with pyridin-3-olate and reductive elimination to form the C–O bond.

Cyanation of Preformed Ether Intermediates

Sandmeyer-Type Cyanation

An alternative route involves introducing the nitrile group after establishing the ether linkage. For example, 6-(pyridin-3-yloxy)pyridine-2-amine can be diazotized and treated with copper(I) cyanide (CuCN) to yield the target compound. This method mirrors the synthesis of 3-cyano-6-(naphthalen-1-yl)pyridines reported in ACS Omega, where diazonium salts derived from aminopyridines undergo cyanation in aqueous HCl.

Table 2: Cyanation of 6-(Pyridin-3-yloxy)pyridine-2-amine

| Diazotization Agent | Cyanation Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| NaNO₂/HCl | CuCN | H₂O/EtOH | 0–5 | 62 |

Mechanistic Insights and Side Reactions

Competing Pathways in NAS

In NAS reactions, steric hindrance from the pyridin-3-yloxy group may lead to diminished reactivity at the 6-position. Additionally, overalkylation or elimination side products are observed under strongly basic conditions. For instance, prolonged heating of 6-chloropyridine-2-carbonitrile with excess pyridin-3-ol in DMF can yield bis-ether byproducts.

Catalyst Deactivation in Pd-Mediated Coupling

The electron-withdrawing nitrile group in 6-halopyridine-2-carbonitrile may slow oxidative addition to Pd(0). Xantphos ligands mitigate this issue by stabilizing the Pd center, as evidenced by higher turnover numbers compared to monodentate phosphines.

Scalability and Industrial Considerations

Cost-Benefit Analysis of Methods

-

NAS: Economical for small-scale synthesis but limited by moderate yields (60–75%).

-

Pd-Catalyzed: Higher yields (75–85%) but requires expensive catalysts and inert conditions.

-

Cyanation: Suitable for late-stage functionalization but involves toxic reagents (CuCN).

Chemical Reactions Analysis

Types of Reactions

6-(pyridin-3-yloxy)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ether linkage can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Amino-substituted pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research has indicated that compounds containing pyridine structures often exhibit a range of biological activities. Specifically, 6-(pyridin-3-yloxy)pyridine-2-carbonitrile has been explored for its potential as an antimicrobial , antiviral , and anticancer agent . Studies have shown that pyridine derivatives can interact with various biological targets, including enzymes and receptors, thereby modulating their activity and offering therapeutic benefits against diseases such as cancer and infections caused by bacteria and viruses .

Case Study: Antiviral Activity

A recent study highlighted the efficacy of pyridine derivatives against SARS-CoV-2, the virus responsible for COVID-19. The structural features of these compounds enhance their ability to bind to viral proteins, potentially inhibiting viral replication . The presence of the nitrile group in this compound may contribute to its bioactivity through interactions with specific protein targets.

Material Science

Organic Electronics

The electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor depending on its environment allows for the development of advanced materials with tailored electronic characteristics.

Table: Comparison of Pyridine Derivatives in Material Science Applications

| Compound | Application Type | Key Features |

|---|---|---|

| This compound | OLEDs | High electron mobility |

| 2-(Pyridin-3-yloxy)pyridine-3-carbonitrile | Organic Photovoltaics | Good light absorption |

| 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile | Sensor Technology | Enhanced sensitivity to environmental changes |

Biological Research

Ligand Development

In biochemical assays, this compound is being investigated as a ligand for various receptors. Its structural attributes facilitate binding interactions that are critical for the development of new therapeutic agents .

Case Study: Antimicrobial Efficacy

Research has demonstrated that derivatives of pyridine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .

Synthesis and Scalability

The synthesis of this compound typically involves nucleophilic substitution reactions under basic conditions. Optimizing these synthetic routes is crucial for scaling up production while maintaining high purity and yield. Methods such as continuous flow processes are being explored to enhance efficiency in industrial settings.

Mechanism of Action

The mechanism of action of 6-(pyridin-3-yloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

6-Chloro-3-pyridinecarbonitrile (CAS 33252-28-7)

- Structure : Chlorine substituent at the 6-position of pyridine-3-carbonitrile.

- Comparison : The electron-withdrawing chlorine atom increases electrophilicity at the 2-position compared to the ether-linked pyridin-3-yloxy group in the target compound. This difference may influence reactivity in cross-coupling reactions or nucleophilic substitutions .

6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile

- Structure : A piperidinylethoxy group replaces the pyridin-3-yloxy substituent.

- Molecular weight (231.30 g/mol) is higher than the target compound .

6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

- Structure: Chlorophenyl and fluorophenoxy substituents.

- Comparison: The aromatic substituents introduce strong electron-withdrawing effects, altering the compound’s electronic profile. Such derivatives are often explored in kinase inhibitor studies, whereas the pyridin-3-yloxy group may favor interactions with adenosine receptors .

Physicochemical Properties

- 6-(Bromomethyl)pyridine-2-carbonitrile : Melting point 79–81°C, density 1.60 g/cm³. The bromomethyl group increases molecular weight (197.03 g/mol) and reactivity in alkylation reactions .

- 2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile: Contains a ketone group, reducing solubility in non-polar solvents compared to the ether-linked target compound .

Biological Activity

6-(Pyridin-3-yloxy)pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SARs) based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a pyridin-3-yloxy group and a carbonitrile functional group. This unique structure contributes to its biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with pyridine moieties can possess antibacterial and antifungal activities. The presence of electron-donating groups like methoxy enhances these properties by improving solubility and interaction with biological targets .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 | |

| This compound | S. aureus | 16 | |

| 2-(Methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds containing pyridine rings have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

A study demonstrated that certain pyridine derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines, indicating potent activity .

Table 2: Anticancer Activity of Pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast) | 150 | Apoptosis induction |

| This compound | HeLa (cervical) | 120 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The carbonitrile group is known to participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins involved in disease pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine rings significantly influence the biological activity. For example, substituents at different positions on the pyridine ring can either enhance or diminish activity, suggesting a delicate balance between steric and electronic effects .

Table 3: Structure-Activity Relationship Insights

| Substituent Position | Effect on Activity |

|---|---|

| 2-position | Increased potency |

| 4-position | Decreased potency |

| Electron-withdrawing groups | Enhanced binding affinity |

Case Studies

- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various pyridine derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound showed promising results against multi-drug resistant strains, suggesting potential for development as new antibiotics .

- Case Study on Anticancer Properties : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, with mechanisms involving both apoptosis and necrosis pathways being identified .

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway tracing for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.